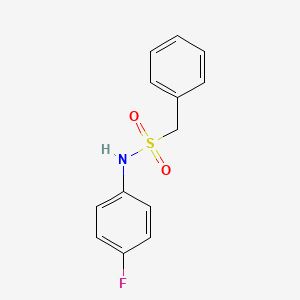

N-(4-fluorophenyl)-1-phenylmethanesulfonamide

Description

N-(4-Fluorophenyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenylmethanesulfonamide core substituted with a 4-fluorophenyl group. Sulfonamides are widely explored in medicinal chemistry due to their metabolic stability, hydrogen-bonding capacity, and versatility in drug design . For instance, sulfonamides such as N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide () and N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide () highlight the role of fluorinated aryl groups and sulfonamide linkages in enhancing stability and biological activity.

Properties

IUPAC Name |

N-(4-fluorophenyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c14-12-6-8-13(9-7-12)15-18(16,17)10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNVYLKEBCSIFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665309 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-phenylmethanesulfonamide typically involves the reaction of 4-fluoroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Fluoroaniline+Benzenesulfonyl chloride→this compound+HCl

The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonamide group can act as a leaving group in nucleophilic substitution reactions.

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Nucleophilic Substitution: Substituted sulfonamides.

Oxidation: Sulfonic acids.

Reduction: Amines.

Scientific Research Applications

N-(4-fluorophenyl)-1-phenylmethanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those with antibacterial and antifungal properties.

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-phenylmethanesulfonamide involves its interaction with biological targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This makes the compound useful as an enzyme inhibitor in various biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Metabolic Stability: Sulfonamide vs. Amide Analogues

Sulfonamides exhibit superior metabolic stability compared to amides. In a study by Löser et al., N-(4-Fluorophenyl)-3-fluoropropane-1-sulfonamide retained 95% integrity after 120 minutes in pig liver esterase, whereas the amide analogue N-(4-fluorophenyl)-fluoroacetanilide degraded to 20% under identical conditions . This underscores the resistance of sulfonamide bonds to enzymatic hydrolysis, a critical advantage in radiopharmaceuticals and prodrug design.

Table 1: Metabolic Stability of Sulfonamide vs. Amide Analogues

| Compound | Structure | % Remaining After 120 min |

|---|---|---|

| N-(4-Fluorophenyl)-3-fluoropropane-1-sulfonamide | Sulfonamide | 95% |

| N-(4-Fluorophenyl)-fluoroacetanilide | Amide | 20% |

Substituent Effects on Activity and Stability

Halogen Substitution

The position and size of halogen substituents minimally influence inhibitory potency in certain contexts. For example, fluorinated and iodinated maleimides (e.g., N-(4-fluorophenyl)maleimide, IC50 = 5.18 μM; N-(4-iodophenyl)maleimide, IC50 = 4.34 μM) showed comparable activity against monoacylglycerol lipase (MGL), suggesting electronic effects dominate over steric factors .

Aryl and Alkyl Modifications

In a series of sulfonamides (), substituents like cyano, trifluoromethyl, and chlorophenyl were introduced on the phenoxy ring. Compound 8 (N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide) and 9 (N-{3-[2-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide) achieved 98–99% purity, indicating robust synthetic routes for bulky substituents .

Table 2: Key Sulfonamide Analogues and Properties

| Compound ID () | Substituents | Purity |

|---|---|---|

| 8 | 2-Cyano-3-(trifluoromethyl)phenoxy | 99% |

| 9 | 2-Chloro-3-(trifluoromethyl)phenoxy | 98% |

| 10 | 2-Cyanophenoxy | 97% |

Structural and Hydrogen-Bonding Features

The crystal structure of N-(4-hydroxyphenyl)benzenesulfonamide () reveals intermolecular N–H⋯O and O–H⋯O hydrogen bonds, which enhance solubility and crystallinity. Such interactions are critical for pharmacokinetics and could be relevant to N-(4-fluorophenyl)-1-phenylmethanesulfonamide, where fluorine’s electronegativity may alter hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.